molecular formula C10H11F7O2 B092318 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione CAS No. 17587-22-3

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

Cat. No. B092318
CAS RN: 17587-22-3
M. Wt: 296.18 g/mol
InChI Key: SQNZLBOJCWQLGQ-UHFFFAOYSA-N
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Description

The compound 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is a fluorinated β-diketone that has been utilized in the synthesis of metal-organic frameworks and as a precursor in the metalorganic chemical vapour deposition (MOCVD) process for creating lead-containing films. The presence of fluorine atoms in the compound is likely to influence its reactivity and physical properties, making it a compound of interest in materials science and coordination chemistry.

Synthesis Analysis

The synthesis of related fluorinated β-diketones has been reported, such as the preparation of bis-2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dionatolead (II), which is an important compound in the MOCVD of lead-containing films . Although the exact synthesis of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is not detailed in the provided papers, it can be inferred that similar synthetic routes may be employed, involving the introduction of fluorine atoms into the β-diketone framework.

Molecular Structure Analysis

The molecular structure of compounds closely related to 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione has been elucidated using X-ray crystallography. For instance, the structure of bis-2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dionatolead (II) features unusual dimers where seven-coordinate lead units are bridged by the fluorine atoms of the ligand . This suggests that the heptafluorinated β-diketone could also exhibit unique structural characteristics due to the presence of multiple fluorine atoms.

Chemical Reactions Analysis

The reactivity of fluorinated β-diketones can be quite distinct from their non-fluorinated counterparts. The provided papers do not offer specific reactions for 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, but the related compound mentioned in paper is used as a precursor for materials deposition, indicating that it can undergo chemical reactions pertinent to film formation. Additionally, fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing effect of fluorine, which could affect the acidity of the diketone and its coordination behavior with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione can be anticipated based on the properties of similar fluorinated compounds. The introduction of fluorine atoms typically increases the compound's stability and alters its electronic properties. For example, the related compound bis-2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dionatolead (II) forms part of a dimeric structure, which could be attributed to the influence of fluorine atoms in the coordination environment . The fluorine atoms could also affect the solubility, boiling point, and melting point of the compound, as well as its reactivity in various chemical reactions.

Scientific Research Applications

  • It serves as a sensitive probe for π-electron delocalization in aromatic and olefinic aldehydes and ketones, aiding in the assignment of 13C-NMR signals in complex, unsaturated molecules (Abraham et al., 1982).

  • The compound is involved in the study of retention behavior of various metal derivatives in gas chromatographic columns, providing insights into chemical effects due to the nature of the support, ligand, and metal ion (Dilli & Patsalides, 1979).

  • Its application extends to the preparation of metal chelates for studying volatility, thermal, and chemical stability. This includes examination through differential thermal and thermogravimetric analysis in different atmospheres (Dilli & Patsalides, 1976).

  • The compound is used in near-infrared luminescence sensing of biological substrates like glutamic acid and aspartic acid, indicating potential analytical applications in proteomics and related fields (Tsukube et al., 2009).

  • It plays a role in the metalorganic chemical vapor deposition (MOCVD) of lead-containing films, where understanding its structural properties aids in comprehending its behavior in material deposition (Malik et al., 1999).

  • The compound is used in analyzing MOCVD grown CeO2 films, where its presence as a precursor aids in understanding the conversion of organo-related fluorine species under XPS technique (Chadwick et al., 1996).

  • Its utility extends to gas and liquid chromatographic separations of transition metals, contributing to the development of stable and characterizable metal chelates (Wenclawiak et al., 1985).

  • The compound acts as a synthetic ionophore for Ca2+, showing potential in biological systems such as stimulating Ca2+-dependent activities in human red blood cells and rat peritoneal mast cells (Gomperts et al., 2005).

  • It is used in synthesizing adducts of fluorinated rare earth element β-diketonates with triphenylphosphine oxide, providing insights into the fragmentation paths and behavior of these complexes under electron impact (Lozinskii et al., 1990).

  • The compound is utilized in calorimetric titration and hydrogen-1 nuclear magnetic resonance studies of adduct formation, contributing to a better understanding of the interactions in metal-organic complexes (Graddon et al., 1981).

Safety And Hazards

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is “Warning” and the hazard statement is H226 . The flash point is 101°F .

properties

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZLBOJCWQLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066215
Record name (Heptafluorobutanoyl)pivaloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

CAS RN

17587-22-3
Record name 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Heptafluorobutanoyl)pivaloylmethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Dilli, K Robards - Journal of Chromatography A, 1983 - Elsevier
Among its many applications, thin-layer chromatography (TLC) is useful as a rapid guide to anticipated column performance in gas chromatography (GC) and high-performance liquid …
Number of citations: 6 www.sciencedirect.com
HG Brittain - Journal of the American Chemical Society, 1980 - ACS Publications
The determination of the absolute configuration of a chiral substance is a very important part of the characterizationof that molecule. Considerable success has been attained by …
Number of citations: 18 pubs.acs.org
CM Lubbers, AM Scurto, JF Brennecke - 2003 - ACS Publications
Isothermal bubble points and saturated liquid molar volumes for binary mixtures of the β-diketones: pentane-2,4-dione, 2,2,6,6-tetramethylheptane-3,5-dione, 2,2,7-trimethyloctane-3,5-…
Number of citations: 0 pubs.acs.org
TK Green, LL Pesterfield, B Radmard… - Magnetic resonance …, 1998 - Wiley Online Library
NMR and luminescence spectroscopy were combined to study S‐methyldibenzothiophenium ion in the presence of the anionic shift reagent Eu(fod) 4 ‐ , where fod is 6,6,7,7,8,8,8‐…
S Benanti, HG Brittain - Synthesis and Reactivity in Inorganic and …, 1983 - Taylor & Francis
The binding of a series of phosphine oxides by Eu(FOD) 3 (FOD= 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) and Eu(TTFA) 3 (TTFA = 4,4,4-trifluoro-1-(2-thienyl)-butane-1,3…
Number of citations: 3 www.tandfonline.com
OK Sharutina, VV Sharutin, EV Artem'eva… - Journal of Fluorine …, 2019 - Elsevier
The reactions of pentaphenylantimony with fluorinated β-diketones have been studied. The structure of the obtained compounds has been determined by the X-ray diffraction method …
Number of citations: 1 www.sciencedirect.com
GR Clark, K Marsden, WR Roper… - Journal of the American …, 1980 - ACS Publications
(5) T. A sano and WJ leNoble, Chem. Rev., 78, 407 (1978).(6) WJ le Noble and R. Schlott, Rev. Sci. Instrum., 47, 770 (1976).(7) Experimental details will be published In Rep. Fac. Eng., …
Number of citations: 89 pubs.acs.org
SM Borisov, OS Wolfbeis - Analytical Chemistry, 2006 - ACS Publications
Highly photostable and strongly luminescent europium(III) β-diketonate complexes are presented that can act as new probes for optical sensing of temperature. They can be excited with …
Number of citations: 258 pubs.acs.org
A Døssing, M Magnussen, AM Frey - 2006 - Wiley Online Library
A carbethoxy derivative of the push‐pull chromophore benzo[a]phenoxazin‐5‐one (Nile Red) forms chelate complexes of the trivalent lanthanide ions that are stable in coordinating …
HG Brittain - Journal of the American Chemical Society, 1979 - ACS Publications
Various techniques of emission spectroscopy have beenused to study the adduct formation of two chiral europi-um (Ill)¿-diketonate complexes with tt-propylamine, isopropylamine, zi-…
Number of citations: 20 pubs.acs.org

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